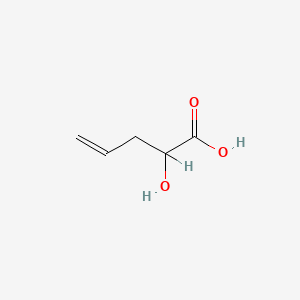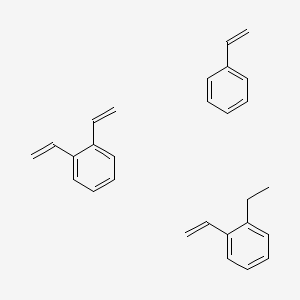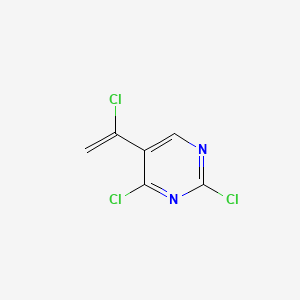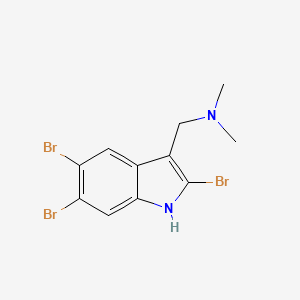![molecular formula C22H22N2O6 B1199734 (S)-2-(12-Ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoic acid](/img/structure/B1199734.png)
(S)-2-(12-Ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SN-38 carboxylic acid is a hydroxy monocarboxylic acid resulting from the hydrolysis of the δ-lactone ring of SN-38. It is a metabolite of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic pro-drug used in the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
SN-38 carboxylic acid can be synthesized through the hydrolysis of SN-38. The hydrolysis process involves breaking the δ-lactone ring of SN-38, resulting in the formation of the carboxylic acid form . This reaction typically requires acidic or basic conditions to facilitate the hydrolysis.
Industrial Production Methods
Industrial production of SN-38 carboxylic acid involves large-scale hydrolysis of SN-38 under controlled conditions. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve efficient conversion of SN-38 to its carboxylic acid form .
Chemical Reactions Analysis
Types of Reactions
SN-38 carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
SN-38 carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of irinotecan in cancer treatment.
Industry: Utilized in the development of new drugs and chemical processes
Mechanism of Action
SN-38 carboxylic acid exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to DNA damage and subsequent cell death. The compound targets the DNA-topoisomerase I complex, preventing the repair of DNA supercoiling and entanglements .
Comparison with Similar Compounds
Similar Compounds
Irinotecan: A pro-drug that is converted to SN-38 in the body.
Camptothecin: A parent compound of SN-38 with similar topoisomerase I inhibitory activity.
Topotecan: Another camptothecin derivative with similar mechanisms of action
Uniqueness
SN-38 carboxylic acid is unique due to its specific hydrolysis product from SN-38 and its potent inhibitory effect on topoisomerase I. It has a higher cytotoxicity compared to its parent compound, irinotecan, making it a valuable compound in cancer research and treatment .
Properties
Molecular Formula |
C22H22N2O6 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2S)-2-[12-ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-3-12-13-7-11(26)5-6-17(13)23-19-14(12)9-24-18(19)8-16(15(10-25)20(24)27)22(30,4-2)21(28)29/h5-8,25-26,30H,3-4,9-10H2,1-2H3,(H,28,29)/t22-/m0/s1 |
InChI Key |
IRKZFHZUIBLGKU-QFIPXVFZSA-N |
SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)O |
Isomeric SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)O |
Canonical SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)
![1,3-Dipropyl-8-[(1S,3S,4S)-5beta,6beta-epoxybicyclo[2.2.1]heptane-3alpha-yl]-7H-purine-2,6(1H,3H)-dione](/img/structure/B1199655.png)
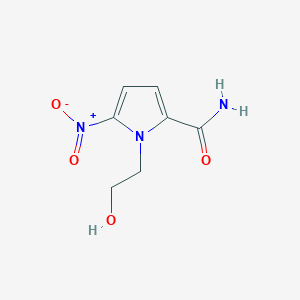
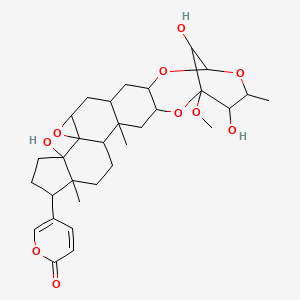
![[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate](/img/structure/B1199660.png)
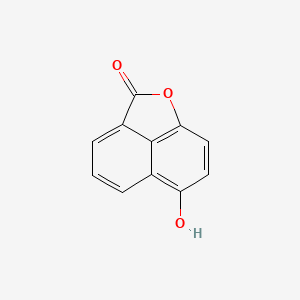

![(2S,3S)-4-[(1E)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-EN-1-YL]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1199667.png)

